A-770041 (CAS: 869748-10-7) is an orally bioavailable, ATP-competitive small molecule that functions as a highly potent and selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck). In procurement and material selection, it is primarily valued as an expert-recommended chemical probe for isolating Lck-dependent pathways from broader Src-family kinase activity [1]. It demonstrates an IC50 of 147 nM against Lck in the presence of 1 mM ATP, alongside favorable pharmacokinetic properties including a rat oral bioavailability of 34.1% [2]. Supplied as a solid powder, it achieves optimal solubility in DMSO or 0.1 M HCl (up to 20 mg/mL), making it highly processable for both in vitro cellular assays and in vivo formulation .
Substituting A-770041 with broad-spectrum Src-family kinase inhibitors (such as Dasatinib or PP2) fundamentally compromises experimental integrity in T-cell and leukemia research. Because Src-family kinases (including Src, Fyn, Lyn, and Hck) share high structural homology, generic inhibitors simultaneously suppress multiple targets, making it impossible to definitively attribute phenotypic responses to Lck [1]. For instance, Fyn is also heavily involved in T-cell signaling; using a non-selective agent confounds the specific contribution of Lck to interleukin-2 (IL-2) production [2]. Furthermore, from a handling perspective, A-770041 solutions are known to be unstable over time; laboratories attempting to substitute fresh, small-aliquot procurement with bulk-stored generic inhibitor solutions risk significant degradation and irreproducible assay results .
A-770041 exhibits profound selectivity for Lck over other closely related Src-family kinases, which is a critical differentiator for procurement. It inhibits Lck with an IC50 of 147 nM, while exhibiting an IC50 of 44.1 µM for Fyn and 9.05 µM for Src[1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 147 nM (Lck) |
| Comparator Or Baseline | 44.1 µM (Fyn) and 9.05 µM (Src) |
| Quantified Difference | 300-fold selectivity over Fyn; 60-fold selectivity over Src |
| Conditions | In vitro kinase assay in the presence of 1 mM ATP |
Ensures researchers can isolate Lck-specific mechanisms in T-cell activation without confounding interference from Fyn, which is also present and active in T-cells.
Unlike many experimental kinase inhibitors that require continuous intravenous infusion due to rapid clearance or poor absorption, A-770041 demonstrates robust oral bioavailability. In rat models, oral administration at 10 mg/kg yields a bioavailability (F) of 34.1% and a plasma half-life of 4.1 hours [1].
| Evidence Dimension | Oral Bioavailability (F) and Half-life |
| Target Compound Data | F = 34.1%; t1/2 = 4.1 hours |
| Comparator Or Baseline | Standard requirement for oral dosing viability (typically >20%) |
| Quantified Difference | Sufficient systemic exposure to support once- or twice-daily oral gavage |
| Conditions | Rat model, 10 mg/kg oral dose |
Allows procurement for systemic in vivo efficacy models (like organ transplantation) using simple, non-invasive oral dosing routes.
In a rat heterotopic heart transplantation model, A-770041 (10-20 mg/kg/day) prevented acute rejection for over 65 days, matching the efficacy of the benchmark immunosuppressant Cyclosporin A (10 mg/day). However, histological analysis revealed that A-770041-treated animals exhibited significantly less mineralization in cardiac myocytes compared to the Cyclosporin A cohort [1].
| Evidence Dimension | Myocyte Mineralization (Toxicity) |
| Target Compound Data | Reduced mineralization in grafts |
| Comparator Or Baseline | Cyclosporin A (10 mg/day) showing higher mineralization |
| Quantified Difference | Qualitatively lower tissue toxicity while maintaining >65 days graft survival |
| Conditions | Rat heterotopic heart transplantation model (Brown Norway donors to Lewis recipients) |
Provides a superior, less cardiotoxic alternative for long-term in vivo immunosuppression studies compared to classical calcineurin inhibitors.
A-770041 is supplied as a solid and requires specific handling protocols for optimal processability. It achieves a solubility of approximately 20 mg/mL in DMSO and 0.1 M HCl, but only 2 mg/mL in ethanol . Crucially, aqueous solutions are unstable over time, dictating that researchers must prepare fresh solutions or procure small, pre-packaged sizes rather than maintaining long-term liquid stocks .
| Evidence Dimension | Solubility and Stability |
| Target Compound Data | 20 mg/mL in DMSO/0.1 M HCl; unstable in prolonged solution |
| Comparator Or Baseline | Ethanol (2 mg/mL) or long-term aqueous storage (degrades) |
| Quantified Difference | 10-fold higher solubility in DMSO/HCl vs. Ethanol |
| Conditions | Standard laboratory formulation conditions at room temperature |
Directly impacts purchasing decisions, requiring buyers to select smaller aliquot sizes and utilize DMSO or HCl for initial stock preparation.
Driven by its 34.1% oral bioavailability and lower myocyte mineralization compared to Cyclosporin A, A-770041 is the optimal choice for long-term in vivo studies of acute transplant rejection. It allows researchers to maintain graft survival via simple oral dosing while minimizing confounding tissue toxicity [1].
Because of its 300-fold selectivity for Lck over Fyn, A-770041 is uniquely suited for in vitro assays isolating Lck-dependent pathways in T-cells. It is heavily utilized to study the suppression of IL-2 production and the modulation of TGF-β in regulatory T-cells (Tregs) without triggering off-target Src-family effects [2].
In oncology research, A-770041 is procured to validate Lck as the specific driver of proliferation in AML cell lines (e.g., CTV-1). Its precise selectivity profile allows researchers to rule out the involvement of other Src-family kinases, which is impossible when using broad-spectrum inhibitors like dasatinib [3].